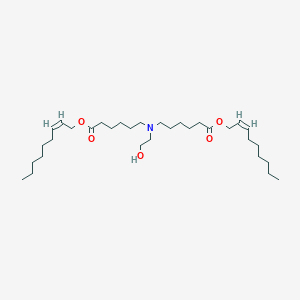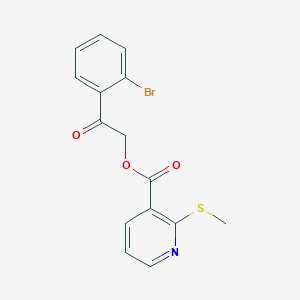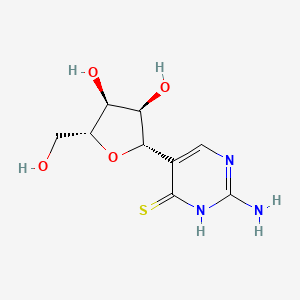
Di((Z)-non-2-en-1-yl) 6,6'-((2-hydroxyethyl)azanediyl)dihexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di((Z)-non-2-en-1-yl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate is a complex organic compound characterized by its unique structure, which includes a non-2-en-1-yl group and a 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di((Z)-non-2-en-1-yl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate typically involves the reaction of non-2-en-1-yl alcohol with 6,6’-((2-hydroxyethyl)azanediyl)dihexanoic acid under esterification conditions. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Di((Z)-non-2-en-1-yl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Di((Z)-non-2-en-1-yl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Di((Z)-non-2-en-1-yl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Di((Z)-non-2-en-1-yl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di((Z)-non-2-en-1-yl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate: Characterized by its unique ester and amine functional groups.
Di((Z)-oct-2-en-1-yl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate: Similar structure but with an oct-2-en-1-yl group instead of non-2-en-1-yl.
Di((Z)-dec-2-en-1-yl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate: Similar structure but with a dec-2-en-1-yl group.
Uniqueness
Di((Z)-non-2-en-1-yl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C32H59NO5 |
|---|---|
Poids moléculaire |
537.8 g/mol |
Nom IUPAC |
[(Z)-non-2-enyl] 6-[2-hydroxyethyl-[6-[(Z)-non-2-enoxy]-6-oxohexyl]amino]hexanoate |
InChI |
InChI=1S/C32H59NO5/c1-3-5-7-9-11-13-21-29-37-31(35)23-17-15-19-25-33(27-28-34)26-20-16-18-24-32(36)38-30-22-14-12-10-8-6-4-2/h13-14,21-22,34H,3-12,15-20,23-30H2,1-2H3/b21-13-,22-14- |
Clé InChI |
UWFFTUGKBFABPU-JZTLMNBPSA-N |
SMILES isomérique |
CCCCCC/C=C\COC(=O)CCCCCN(CCO)CCCCCC(=O)OC/C=C\CCCCCC |
SMILES canonique |
CCCCCCC=CCOC(=O)CCCCCN(CCCCCC(=O)OCC=CCCCCCC)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[(2-Bromo-4,5-dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B13367451.png)

![3-(1-Benzofuran-2-yl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367467.png)
![[(4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)sulfanyl]acetic acid](/img/structure/B13367472.png)
![N-[1-(hydroxymethyl)propyl]-4-(pentyloxy)benzenesulfonamide](/img/structure/B13367482.png)
![5-Acetyl-4-(4-methoxyphenyl)-6-methyl-2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinonitrile](/img/structure/B13367486.png)
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B13367490.png)

![(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-hydroxy-5-methoxypyridin-2-yl)methanone](/img/structure/B13367499.png)
![2-[5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B13367509.png)
![N-(3-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13367513.png)

![2-(4-bromo-2,6-dimethylphenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B13367532.png)
